E3 Ligase Ligand-linker Conjugate 45
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 45 is a compound composed of Thalidomide and a corresponding linker. It serves as a Cereblon ligand, recruiting the CRBN protein and acting as a crucial intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 45 involves the conjugation of Thalidomide with a linker. The imide nitrogen of Thalidomide can be alkylated after the condensation of glutarimide and phthalimide parts, or a methyl group can be introduced via a Mitsunobu reaction . The synthetic routes to functionalized ligands for E3 ligases, such as Cereblon, often involve multiple steps to ensure the correct attachment of the linker to the ligand .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product suitable for use in PROTACs .
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 45 undergoes various chemical reactions, including:
Substitution Reactions: The imide nitrogen of Thalidomide can be substituted with different alkyl groups.
Condensation Reactions: The formation of the conjugate involves the condensation of glutarimide and phthalimide parts.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include alkylating agents and catalysts for the Mitsunobu reaction . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major product formed from these reactions is the this compound itself, which is then used as an intermediate in the synthesis of PROTACs .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 45 has a wide range of scientific research applications, including:
作用機序
E3 Ligase Ligand-linker Conjugate 45 functions by recruiting the CRBN protein, forming a ternary complex with the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for degradation by the proteasome . The induced proximity of the target protein to the E3 ligase is a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
Pomalidomide Derivatives: Similar in structure and function, used in PROTAC synthesis.
4-Hydroxythalidomide Derivatives: Another class of compounds used as E3 ligase ligands.
Lenalidomide Derivatives: Known for their use in targeting specific proteins for degradation.
Uniqueness
E3 Ligase Ligand-linker Conjugate 45 is unique due to its specific ability to recruit the CRBN protein and its role as a key intermediate in the synthesis of PROTACs . Its structure allows for efficient formation of the ternary complex necessary for targeted protein degradation .
特性
分子式 |
C25H31N5O6 |
---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C25H31N5O6/c31-21-4-3-20(23(34)26-21)30-24(35)18-2-1-17(13-19(18)25(30)36)29-11-9-28(10-12-29)14-16-5-7-27(8-6-16)15-22(32)33/h1-2,13,16,20H,3-12,14-15H2,(H,32,33)(H,26,31,34) |
InChIキー |
UZNGQZRSNZDUJR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。